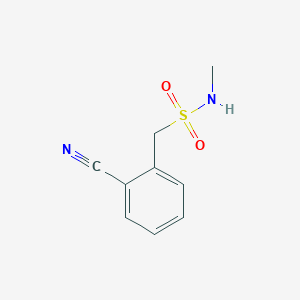

1-(2-cyanophenyl)-N-methylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

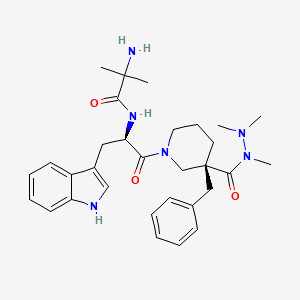

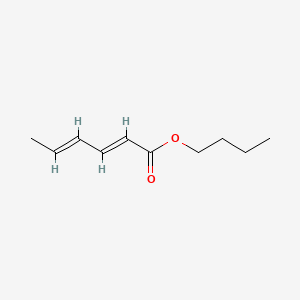

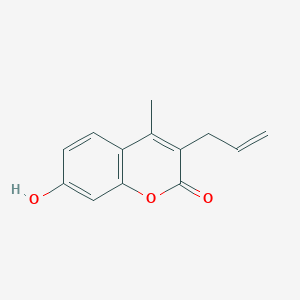

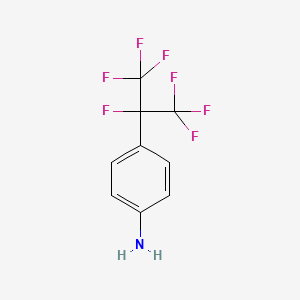

“1-(2-cyanophenyl)-N-methylmethanesulfonamide” is a chemical compound. Based on its name, it likely contains a cyanophenyl group (a phenyl group with a cyanide attached), a methyl group, and a methanesulfonamide group. These groups are common in many organic compounds and can contribute various properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The cyanophenyl group would likely contribute to the compound’s aromaticity, while the methanesulfonamide group could introduce polarity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The cyanophenyl group might undergo reactions typical of aromatic compounds, while the methanesulfonamide group could participate in reactions involving the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the cyanophenyl group might increase its lipophilicity, while the methanesulfonamide group could enhance its water solubility .Scientific Research Applications

Medicinal Chemistry: Synthesis of Heterocyclic Compounds

“1-(2-cyanophenyl)-N-methylmethanesulfonamide” serves as a precursor in the synthesis of various heterocyclic compounds. These structures are pivotal in medicinal chemistry due to their presence in numerous pharmaceuticals. For instance, reactions with thioamides can yield benzothiazines and quinazolines, compounds known for their therapeutic potential .

Agriculture: Development of Pesticides

In agricultural research, this compound is utilized to create fused quinazolines, which have applications in the development of novel pesticides. The one-pot synthesis approach using “1-(2-cyanophenyl)-N-methylmethanesulfonamide” derivatives can lead to the formation of compounds with a wide spectrum of biological effects, potentially offering new solutions for pest control .

Material Science: Advanced Material Synthesis

The compound’s derivatives are used in material science for the synthesis of advanced materials. For example, its reactions can lead to the formation of noncentrosymmetric crystals, which are essential in the development of new optical materials with applications in electronics and photonics .

Pharmacology: Drug Discovery

In pharmacology, the compound is a key intermediate in drug discovery processes. It is used to synthesize a variety of bioactive molecules, including potential candidates for drug development that target central nervous system disorders and other diseases .

Mechanism of Action

Target of Action

The primary targets of a compound depend on its chemical structure and properties. For instance, compounds with a cyanophenyl group, like 2-Cyanophenylboronic acid , have been used in the synthesis of various pharmaceuticals.

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of one chemical compound, or the initial reactant, into a final product occurs through a series of defined metabolic intermediates. Compounds like nitriles can undergo biotransformation mediated by nitrile-amide converting enzymes .

Future Directions

properties

IUPAC Name |

1-(2-cyanophenyl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDNPRAXAXKVGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429308 |

Source

|

| Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51045-35-3 |

Source

|

| Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)